![molecular formula C11H20O B13812184 (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL CAS No. 68330-44-9](/img/structure/B13812184.png)
(1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-Exo-1,2,7,7-tetramethylbicyclo[221]heptan-2-OL is a bicyclic alcohol compound with a unique structure It is characterized by its four methyl groups and a hydroxyl group attached to a bicyclo[221]heptane framework
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL typically involves the following steps:
Starting Material: The synthesis often begins with camphor, a naturally occurring bicyclic ketone.
Reduction: Camphor is reduced to borneol using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Borneol is then oxidized to camphene using an oxidizing agent like chromic acid (H2CrO4).
Hydration: Camphene undergoes hydration in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.
化学反応の分析
Types of Reactions
(1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The compound can be reduced to its corresponding alkane using hydrogenation with a catalyst such as palladium on carbon (Pd/C).
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: Hydrogen gas (H2) with Pd/C
Substitution: SOCl2, PBr3
Major Products
Oxidation: (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-one
Reduction: (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptane
Substitution: (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-yl chloride or bromide
科学的研究の応用
(1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of fragrances and flavors due to its pleasant odor.
作用機序
The mechanism of action of (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The compound’s bicyclic structure provides rigidity, which can enhance its binding affinity to certain targets.
類似化合物との比較
Similar Compounds
Camphor: A precursor in the synthesis of (1S)-Exo-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-OL.
Borneol: An intermediate in the synthesis process.
Isoborneol: A stereoisomer with similar properties.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of four methyl groups, which contribute to its distinct chemical and physical properties. This uniqueness makes it valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions.
特性
CAS番号 |
68330-44-9 |
|---|---|
分子式 |
C11H20O |
分子量 |
168.28 g/mol |
IUPAC名 |
(1S,2S,4S)-1,2,7,7-tetramethylbicyclo[2.2.1]heptan-2-ol |
InChI |
InChI=1S/C11H20O/c1-9(2)8-5-6-10(9,3)11(4,12)7-8/h8,12H,5-7H2,1-4H3/t8-,10-,11-/m0/s1 |
InChIキー |
LFYXNXGVLGKVCJ-LSJOCFKGSA-N |
異性体SMILES |
C[C@]12CC[C@H](C1(C)C)C[C@]2(C)O |
正規SMILES |
CC1(C2CCC1(C(C2)(C)O)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


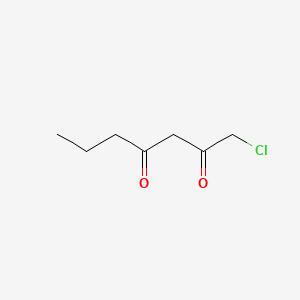

![2,5-Bis((E)-2-[1-ethyl-2(1H)-quinolinylidene]ethylidene)cyclopentanone](/img/structure/B13812119.png)
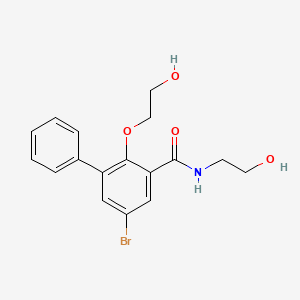
![3,3-Dimethyl-13-phenyl-2,3,4,13-tetrahydro-indazolo[1,2-b]phthalazine-1,6,11-trione](/img/structure/B13812145.png)
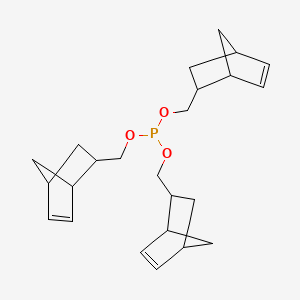

![Dispiro[2.0.2.2]octane](/img/structure/B13812161.png)
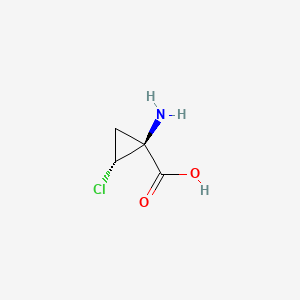
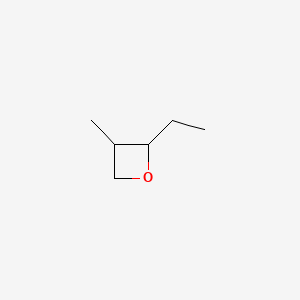
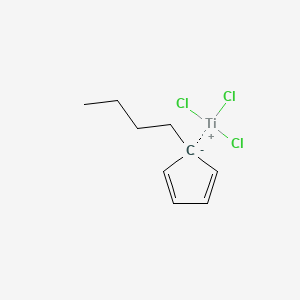

![Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-ethylphenyl)-](/img/structure/B13812190.png)
![(4-imidazol-1-ylphenyl)-[(1R,5S)-7-propan-2-yl-3,7-diazabicyclo[3.3.1]nonan-3-yl]methanone;perchloric acid](/img/structure/B13812197.png)
